molecular formula C10H7N5O B12810908 5-Hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile CAS No. 6974-82-9

5-Hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile

Cat. No.: B12810908
CAS No.: 6974-82-9
M. Wt: 213.20 g/mol
InChI Key: SBVKBCDCWWODKH-UHFFFAOYSA-N
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Description

NSC 22489 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.

Preparation Methods

The synthesis of NSC 22489 involves several steps, each requiring precise conditions to ensure the purity and yield of the final product. The synthetic routes typically involve:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

In industrial settings, the production of NSC 22489 may involve large-scale reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

NSC 22489 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: NSC 22489 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC 22489 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and disease treatment.

    Industry: NSC 22489 is used in the manufacture of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which NSC 22489 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s action can lead to changes in biochemical pathways, influencing various physiological responses.

Comparison with Similar Compounds

NSC 22489 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

    NSC 125973: Known for its role in cancer research, this compound shares some structural similarities with NSC 22489 but differs in its specific applications and effects.

    NSC 181339-01: Another compound used in medicinal chemistry, it has distinct properties that set it apart from NSC 22489.

The comparison of these compounds helps in understanding the specific advantages and limitations of NSC 22489 in various applications.

Biological Activity

5-Hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7N5O with a molecular weight of approximately 213.20 g/mol. The compound features a pyrazolo[1,5-a]pyridine core characterized by fused ring structures that include nitrogen atoms, enhancing its reactivity and biological properties .

PropertyValue
CAS No.6974-82-9
Molecular FormulaC10H7N5O
Molecular Weight213.20 g/mol
IUPAC Name2-amino-7-methyl-5-oxo-1H-pyrazolo[1,5-a]pyridine-3,4-dicarbonitrile

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain bacterial strains have been reported as low as 6.25 μg/mL .

Antiviral Activity

The compound's antiviral properties have gained attention in light of the COVID-19 pandemic. Its structural characteristics may enhance its ability to inhibit viral replication mechanisms .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been tested against different cancer cell lines with varying degrees of efficacy. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with cellular signaling pathways related to cancer cell proliferation .

The biological mechanisms underlying the activity of this compound are complex and multifaceted. The unique combination of hydroxyl and imino functional groups with the dicarbonitrile moiety enhances its reactivity and interaction with biological targets.

Interaction Studies

Recent research has focused on how this compound interacts with specific proteins involved in disease processes. Understanding these interactions is crucial for elucidating its therapeutic potential .

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : In a study evaluating various derivatives of pyrazolo compounds, 5-Hydroxy-2-imino-7-methyl showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as an antimicrobial agent .
  • Antiviral Research : In light of the SARS-CoV-2 pandemic, compounds similar to 5-Hydroxy derivatives were screened for antiviral activity. The results suggested that modifications to the pyrazolo framework could enhance antiviral efficacy .
  • Antitumor Studies : A series of experiments conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively, suggesting potential as an anticancer agent .

Properties

CAS No.

6974-82-9

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-1H-pyrazolo[1,5-a]pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C10H7N5O/c1-5-2-8(16)6(3-11)9-7(4-12)10(13)14-15(5)9/h2,14H,13H2,1H3

InChI Key

SBVKBCDCWWODKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C2N1NC(=C2C#N)N)C#N

Origin of Product

United States

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